N,4,5-trimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide
Description
N,4,5-Trimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide is a synthetic small molecule featuring a thiophene-3-carboxamide core substituted with methyl groups at the 4- and 5-positions, a benzamido linker modified with a 4-methylpiperidin-1-ylsulfonyl group, and an additional methyl group on the thiophene nitrogen. Its molecular formula is C₂₃H₂₈N₄O₄S₂, with a molecular weight of 500.61 g/mol. The compound is hypothesized to exhibit pharmacological activity due to its structural similarity to kinase inhibitors and sulfonamide-based therapeutics.
Properties
IUPAC Name |
N,4,5-trimethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-13-9-11-24(12-10-13)30(27,28)17-7-5-16(6-8-17)19(25)23-21-18(20(26)22-4)14(2)15(3)29-21/h5-8,13H,9-12H2,1-4H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCDJWFSLDBPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N,4,5-trimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide with the structurally related compound 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS: 313662-67-8) :
| Property | N,4,5-Trimethyl-...thiophene-3-carboxamide | 2-(4-(Piperidin-1-ylsulfonyl)...tetrahydrobenzo[b]thiophene-3-carboxamide |
|---|---|---|
| Core Structure | Methyl-substituted thiophene | Tetrahydrobenzo[b]thiophene (saturated bicyclic system) |
| Substituents | - 4-Methylpiperidin-1-ylsulfonyl benzamido - N,4,5-trimethyl groups |
- Piperidin-1-ylsulfonyl benzamido - No methyl groups on thiophene |
| Molecular Formula | C₂₃H₂₈N₄O₄S₂ | C₂₁H₂₅N₃O₄S₂ |
| Molecular Weight | 500.61 g/mol | 447.57 g/mol |
| Predicted Density | Not reported | 1.404 ± 0.06 g/cm³ |
| Predicted pKa | Not reported | 12.02 ± 0.20 |
Key Structural and Functional Differences:
The N,4,5-trimethyl groups on the thiophene in the target molecule may increase steric hindrance, affecting binding to enzymatic pockets.
Sulfonamide Modifications :
- The 4-methylpiperidin-1-ylsulfonyl group in the target compound introduces a branched alkyl substituent, which could enhance lipophilicity and influence blood-brain barrier penetration compared to the unsubstituted piperidine in the comparator .
Physicochemical Properties :
- The higher molecular weight (500.61 vs. 447.57 g/mol) of the target compound suggests reduced solubility in aqueous media, a critical factor for oral bioavailability.
- The comparator’s predicted pKa of 12.02 indicates a highly basic nitrogen, likely from the piperidine moiety, which may limit ionization at physiological pH and alter tissue distribution .
Research Findings and Implications
While direct pharmacological data for This compound is scarce, insights can be extrapolated from its structural analogs:
- Sulfonamide-Benzamido Motif : This moiety is common in kinase inhibitors (e.g., VEGFR-2 inhibitors), where the sulfonamide group interacts with ATP-binding pockets via hydrogen bonding . The 4-methylpiperidine substitution may fine-tune selectivity for specific kinase isoforms.
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